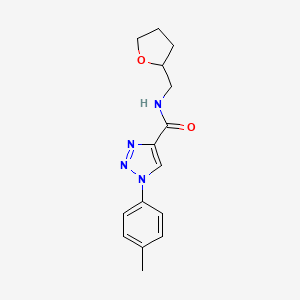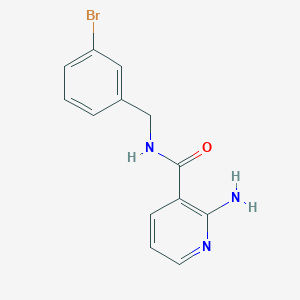
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazole class of compounds and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects
Compound 1 has been found to possess a wide range of biochemical and physiological effects. It has been shown to have potent antimicrobial activity against a variety of bacterial and fungal strains. It has also been found to have antitumor activity against a range of cancer cell lines. In addition, it has been shown to have anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 in lab experiments is its high potency and selectivity. It has been found to have potent biological activity at low concentrations, making it a useful tool for studying biological processes. However, one of the main limitations of using N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1. One potential area of research is the development of more efficient and scalable synthetic methods for producing the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. Another area of research is the investigation of the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 and to identify potential therapeutic targets for the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. This reaction leads to the formation of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 as a yellow crystalline solid with a high yield. The purity of the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can be further improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-20-14-8-2-11(3-9-14)15-10-21-16(19-15)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVBZPVJMGBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![(5-chloro-2-methoxyphenyl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549236.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)


![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)



![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)
